1-Chloro-4-(difluoromethyl)benzene

Catalog No.
S1907568
CAS No.
43141-66-8
M.F
C7H5ClF2
M. Wt
162.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(difluoromethyl)benzene

CAS Number

43141-66-8

Product Name

1-Chloro-4-(difluoromethyl)benzene

IUPAC Name

1-chloro-4-(difluoromethyl)benzene

Molecular Formula

C7H5ClF2

Molecular Weight

162.56 g/mol

InChI

InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H

InChI Key

UNSMMYPOWHMIRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(F)F)Cl

Defluorinative Functionalization in Organic Chemistry

Alkylation and Acylation of Aromatic Rings

Synthesis of Organofluorine Compounds

1-Chloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H5ClF2\text{C}_7\text{H}_5\text{ClF}_2. It features a benzene ring substituted with a chloro group at the 1-position and a difluoromethyl group at the 4-position. This compound is characterized by its colorless to light-yellow liquid form, with a molecular weight of approximately 162.56 g/mol. The structure exhibits unique electronic properties due to the presence of the difluoromethyl group, which influences its reactivity and stability in various chemical environments .

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or alkoxides, leading to products like 1-amino-4-(difluoromethyl)benzene.
  • Oxidation Reactions: The difluoromethyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions: Under specific conditions, the compound can be reduced to modify its functional groups.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that 1-Chloro-4-(difluoromethyl)benzene has potential biological activity, particularly in drug discovery. Its mechanism of action may involve interaction with specific molecular targets, potentially inhibiting enzyme activity or receptor binding. This compound is being explored for its therapeutic properties, especially in developing antifungal and antibacterial agents .

Several synthesis methods for 1-Chloro-4-(difluoromethyl)benzene have been reported:

  • Halogenation of Benzene: Involves introducing the chloro group followed by the addition of the difluoromethyl moiety.
  • Microwave-Assisted Synthesis: A protocol developed by Pan, Wang, and Xiao (2017) enhances yield and reduces reaction time compared to conventional methods.
  • Reaction with Difluoromethyl Thiol: This method includes reacting 1-chloro-4-nitrobenzene with difluoromethylthiol in the presence of a base, followed by reduction .

1-Chloro-4-(difluoromethyl)benzene finds applications across various fields:

  • Chemical Industry: Used as a building block for synthesizing more complex molecules.
  • Biological Research: Investigated for its potential bioactive properties in medicinal chemistry.
  • Material Science: Explored for use in developing specialty chemicals and materials with unique properties .

Interaction studies are crucial for understanding the reactivity of 1-Chloro-4-(difluoromethyl)benzene. Research has focused on its interactions with nucleophiles, providing insights into its utility as a synthetic intermediate. Additionally, studies on environmental impact and degradation pathways are essential for assessing safety and regulatory compliance .

Several compounds share structural similarities with 1-Chloro-4-(difluoromethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaSimilarity Index
1-Chloro-4-(trifluoromethyl)benzene13947-94-9C7H4ClF30.95
3,5-Bis(trifluoromethyl)chlorobenzene328-72-3C7H3ClF60.95
2-Chloro-4-methyl-1-(trifluoromethyl)benzene74483-46-8C8H6ClF30.93
1,3-Dichloro-5-(trifluoromethyl)benzene54773-20-5C7H3Cl2F30.93
1,4-Dichloro-2-(trifluoromethyl)benzene320-50-3C7H3Cl2F30.90

Uniqueness

The uniqueness of 1-Chloro-4-(difluoromethyl)benzene lies in its specific halogenation pattern and the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to these similar compounds. This makes it particularly useful in applications requiring specific reactivity and stability .

XLogP3

3.6

Wikipedia

1-chloro-4-(difluoromethyl)benzene

Dates

Modify: 2023-08-16
Feng et al. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. Nature Chemistry, doi: 10.1038/nchem.2746, published online 14 March 2017

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